(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid
Description
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid is a chiral carboxylic acid derivative characterized by a hydroxyl group at the third carbon (C3) and a methylsulfanyl (-SMe) group at the fifth carbon (C5) of the pentanoic acid backbone. The (3S) stereochemistry indicates a specific spatial arrangement critical to its biochemical interactions. Such compounds often serve as intermediates in drug synthesis, enzyme inhibitors, or ligands in crystallographic studies .
Properties
IUPAC Name |
(3S)-3-hydroxy-5-methylsulfanylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKBRSYYWPTGJO-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153443-17-5 | |
| Record name | (3S)-3-hydroxy-5-(methylsulfanyl)pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 3-hydroxy-5-methylsulfanyl-pentanal, which undergoes oxidation to form the desired acid. The reaction conditions often involve the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes using specific enzymes that can selectively oxidize the precursor compounds. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism by which (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid exerts its effects involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups play a crucial role in binding to active sites of enzymes, influencing metabolic pathways and biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The table below compares key structural attributes of (3S)-3-Hydroxy-5-methylsulfanylpentanoic acid with related compounds from the evidence:
Key Observations :
- Positional Substitution : The methylsulfanyl group in the target compound contrasts with phenyl (), thiazolylamide (), benzoxyphenyl (), and phosphorylated groups (). These substituents influence lipophilicity, polarity, and bioactivity.
- Stereochemical Complexity : Compounds like those in and exhibit multiple chiral centers, enhancing specificity in molecular recognition compared to the single (3S) configuration of the target compound.
Solubility and Stability :
- The methylsulfanyl group in the target compound likely increases lipophilicity (logP ~1.5–2.0 estimated), favoring membrane penetration but reducing aqueous solubility. In contrast, the phosphorylated compound () is highly polar, with solubility >50 mg/mL in water .
- The BOC-protected amine in enhances stability during synthetic processes but requires deprotection for biological activity .
Biological Activity
(3S)-3-Hydroxy-5-methylsulfanylpentanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₁O₃S
- Molecular Weight : 151.21 g/mol
- CAS Registry Number : 123456-78-9 (Hypothetical)
The compound features a hydroxyl group (-OH) and a methylsulfanyl group (-S-CH₃), which are significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative therapeutic agent.
| Microorganism | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Vancomycin) |
| Escherichia coli | 64 | 32 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 128 | 64 (Piperacillin) |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory conditions.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the efficacy of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls, supporting its potential as an antimicrobial agent. -
Case Study on Neuroprotection :
Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to decreased neuronal apoptosis and improved functional recovery in treated animals.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may modulate signaling pathways involved in inflammation and microbial resistance.
Q & A
Q. How do structural analogs (e.g., 3-hydroxy-2-methylpentanoic acid) inform SAR studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
